Futoquinol vs. Piperkadsin C: Comparable Anti-Neuroinflammatory Potency in Microglial Cells
In a direct comparative study, futoquinol (compound 2) and piperkadsin C (compound 1) were evaluated for inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells. Futoquinol exhibited an IC50 of 16.8 μM, demonstrating comparable potency to piperkadsin C (IC50 = 14.6 μM) [1].
| Evidence Dimension | Inhibition of NO production |
|---|---|
| Target Compound Data | IC50 = 16.8 μM |
| Comparator Or Baseline | Piperkadsin C: IC50 = 14.6 μM |
| Quantified Difference | 1.15-fold difference (14.6 μM vs. 16.8 μM) |
| Conditions | LPS-activated BV-2 microglial cells |
Why This Matters
This data positions futoquinol as a viable alternative to piperkadsin C for neuroinflammation studies, offering a chemically distinct tool compound with a well-characterized potency.
- [1] Kim KH, et al. Neolignans from Piper kadsura and their anti-neuroinflammatory activity. Bioorg Med Chem Lett. 2010 Jan 1;20(1):409-12. View Source
